molecular formula C9H11NO B1218372 (1R,2S)-1-amino-2-indanol CAS No. 7480-35-5

(1R,2S)-1-amino-2-indanol

Cat. No. B1218372
CAS RN: 7480-35-5
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (1R,2S)-1-amino-2-indanol has been explored through various methods, including intramolecular Friedel–Crafts acylation and enantioselective enzymatic reactions. A practical synthesis route involves the conversion of (R)-2-hydroxy-1-indanone, derived from D-(R)-phenylalanine, into (1R,2S)-1-amino-2-indanol via oxime formation and diastereoselective hydrogenation (Kajiro et al., 1999). Another approach uses lipase and omega-transaminase for the enantioselective synthesis of this compound, highlighting the versatility of biocatalysis in achieving high diastereoselectivity and enantioselectivity (Yun et al., 2006).

Molecular Structure Analysis

The molecular structure of (1R,2S)-1-amino-2-indanol is characterized by its chiral centers, which significantly influence its chemical reactivity and interactions. The stereochemistry of these centers is crucial for its application in the synthesis of stereochemically complex pharmaceuticals.

Chemical Reactions and Properties

Chemical reactions involving (1R,2S)-1-amino-2-indanol often exploit its chiral centers and functional groups. Its reactivity has been utilized in the synthesis of indinavir, an HIV protease inhibitor, through a series of diastereo- and enantioselective steps, showcasing its importance in drug synthesis (Demir et al., 2000).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • (1R,2S)-1-Amino-2-indanol is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
  • Scientific Field: Pharmaceutical Research

    • (1R,2S)-1-Amino-2-indanol might be used in the development of new drugs . For example, it could be used as a building block in the synthesis of potential drug candidates.
  • Scientific Field: Material Science

    • (1R,2S)-1-Amino-2-indanol could potentially be used in the development of new materials .
  • Scientific Field: Biochemical Research

    • (1R,2S)-1-Amino-2-indanol is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
  • Scientific Field: Environmental Science

    • (1R,2S)-1-Amino-2-indanol could potentially be used in environmental science research .
  • Scientific Field: Agricultural Science

    • (1R,2S)-1-Amino-2-indanol could potentially be used in agricultural science research .
  • Scientific Field: Chemical Synthesis

    • (1R,2S)-1-Amino-2-indanol can be used as a building block in the synthesis of various organic compounds .
  • Scientific Field: Bioengineering

    • (1R,2S)-1-Amino-2-indanol could potentially be used in bioengineering research .
  • Scientific Field: Nanotechnology

    • (1R,2S)-1-Amino-2-indanol could potentially be used in nanotechnology research .

Safety And Hazards

“(1R,2S)-1-amino-2-indanol” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

As a biochemical reagent, “(1R,2S)-1-amino-2-indanol” has potential applications in life science related research . Its use in the preparation of HIV-1 protease inhibitory peptides suggests potential applications in antiviral research .

properties

IUPAC Name

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-amino-2-indanol

CAS RN

136030-00-7, 7480-35-5
Record name (+)-cis-1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136030-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-indanol, cis-(+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-indanol, cis-(+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1-amino-2,3-dihydro-1H-inden-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-2-INDANOL, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-AMINO-2-INDANOL, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
I Gallou, CH Senanayake - Chemical reviews, 2006 - ACS Publications
Natural products generally exist as a single enantiomer as a consequence of the inherent chirality of the enzymes that produce them. Furthermore, enzymes, receptors, and other …
Number of citations: 83 pubs.acs.org
E Matamoros, ME Light, P Cintas, JC Palacios - Molecules, 2023 - mdpi.com
This paper thoroughly explores the formation of Schiff bases derived from salicylaldehydes and a conformationally restricted amino alcohol (1-amino-2-indanol), as well as the …
Number of citations: 1 www.mdpi.com
T Fujiwara, M Sasaki, K Omata, C Kabuto… - Tetrahedron …, 2004 - Elsevier
Development of a new, efficient resolution method of α-cyano-α-fluoro-p-tolylacetic acid (CFTA) has been successfully achieved, which has been troublesome to obtain by conventional …
Number of citations: 26 www.sciencedirect.com
Y Imai, N Shiota, T Kinuta, T Okuno, Y Nakano… - 2010 - Wiley Online Library
A chiral anthracenecarboxylic acid/amine supramolecular organic fluorophore composed of a 2D layered network structure was developed by combining 1‐amino‐2‐indanol and 2‐…
CH Senanayake, D Krishnamurthy… - Handbook of Chiral …, 2005 - books.google.com
The amino alcohol cis-1-amino-2-indanol (1) has been shown to be an extremely versatile reagent in asymmetric synthesis. It has been used as a chiral auxiliary. This chemistry and the …
Number of citations: 0 books.google.com
R Hett, QK Fang, Y Gao, SA Wald… - … Process Research & …, 1998 - ACS Publications
(R,R)-Formoterol (1) is a long-acting, very potent β 2 -agonist, which is used as a bronchodilator in the therapy of asthma and chronic bronchitis. Highly convergent synthesis of enantio- …
Number of citations: 108 pubs.acs.org
EA Ugliarolo, B Lantaño, GY Moltrasio… - Tetrahedron …, 2009 - Elsevier
A series of new chiral 6-substituted purinyl and 8-aza-purinyl carbonucleosides based on indanol were synthesized from the commercially available (1R,2S)-1-amino-2-indanol and (1S,…
Number of citations: 9 www.sciencedirect.com
G Arena, N Zill, J Salvadori, N Girard, A Mann… - Organic …, 2011 - ACS Publications
Convenient accesses to enantiomerically pure 2-, 2,3-, 2,6-, 2,3,6-substituted piperidines and 1,4-substituted indolizine are described. At first, indium-mediated aminoallylation and -…
Number of citations: 44 pubs.acs.org
JB Kim, A Satyender, DO Jang - Bulletin of the Korean Chemical Society, 2013 - Citeseer
There has been great interest in developing methods for asymmetric nucleophilic allylic addition of organometallic reagents to imine derivatives. 1 The resulting homoallylic amines are …
Number of citations: 2 citeseerx.ist.psu.edu
JR Struble, JW Bode - Tetrahedron, 2008 - Elsevier
A modular synthesis of N-substituted chiral imidazolium salts derived from (1R,2S)-(+)-1-amino-2-indanol is described. A wide range of amines are amenable to late stage introduction …
Number of citations: 28 www.sciencedirect.com

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